Lipophilicity (LogP) Comparison
The introduction of an ethyl group at the 6-position of the pyridazin-4-amine scaffold increases the calculated octanol-water partition coefficient (logP) compared to both the unsubstituted and the 6-methyl analog. Data from the XLogP3 and XLogP3-AA prediction algorithms show a progressive increase in lipophilicity. The 6-ethyl derivative (XLogP3-AA = 0.0) is more lipophilic than pyridazin-4-amine (XLogP3 = -0.5) [1], [2]. This trend is further supported by vendor-provided calculated logP values, which show 6-ethylpyridazin-4-amine with a logP of 0.6212 , while pyridazin-4-amine has a reported logP as low as -0.5 [1]. This increase in logP by approximately 0.5–1.1 units on moving from the unsubstituted to the ethyl-substituted scaffold can significantly impact the balance between aqueous solubility and membrane permeability in drug candidates.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3-AA: 0.0 (PubChem); logP: 0.6212 (Vendor: Leyan) [1], |
| Comparator Or Baseline | Pyridazin-4-amine (XLogP3: -0.5 (PubChem)) and 6-Methylpyridazin-4-amine (XLogP3-AA: -0.4 (PubChem)) [2] |
| Quantified Difference | The 6-ethyl derivative shows a 0.5 unit increase in XLogP3 over the unsubstituted scaffold, and a 0.4 unit increase over the 6-methyl analog. Vendor-calculated logP suggests an even larger 1.1 unit increase over the unsubstituted scaffold. |
| Conditions | Predicted by XLogP3/XLogP3-AA algorithms on PubChem (2019.06.18/2025.04.14) and vendor computational models [1], [2], . |
Why This Matters
This quantitative difference in logP is critical for scientists selecting a building block to optimize the lipophilic efficiency (LipE) of a lead compound; choosing the wrong analog can mislead early-stage SAR by up to 1 log unit.
- [1] PubChem. (2025). 6-Ethylpyridazin-4-amine, CID 117127114. XLogP3-AA: 0.0. National Library of Medicine. View Source
- [2] PubChem. (2025). Pyridazin-4-amine, CID 298492 (XLogP3: -0.5) and 6-Methylpyridazin-4-amine, CID 55281170 (XLogP3-AA: -0.4). National Library of Medicine. View Source
